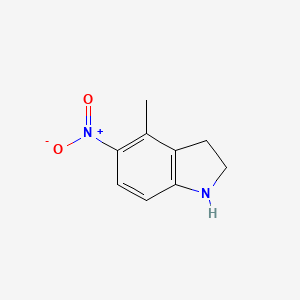
4-Methyl-5-nitroindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-nitroindoline is a chemical compound that belongs to the class of indolines, which are heterocyclic organic compounds. Indolines are characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The specific substitution pattern of a methyl group at the 4-position and a nitro group at the 5-position on the indoline ring system defines 4-Methyl-5-nitroindoline. This compound is of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals and organic materials.
Synthesis Analysis
The synthesis of related nitroindoline derivatives has been described in the literature. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its subsequent conversion to methyl 6-nitroindole-2-carboxylate has been achieved with a total yield of 67% . Another approach involves the preparation of 4-[N-Acetyl-N-methyl]aminomethylindole from 2-methyl-5-nitroisoquinolinium iodide, which can be hydrolyzed to 4-methylaminomethylindole and further modified to various substituted indoles . These methods highlight the versatility of nitroindoline derivatives in synthetic chemistry and their potential as precursors for 4-Methyl-5-nitroindoline.
Molecular Structure Analysis
The molecular structure of nitroindoline derivatives can be elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the crystal structure of two nitro regioisomers of a related compound, cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, was determined using single-crystal X-ray diffraction, NMR, and MS . These techniques are essential for confirming the substitution pattern and stereochemistry of the indoline ring system, which is crucial for understanding the reactivity and properties of 4-Methyl-5-nitroindoline.
Chemical Reactions Analysis
The reactivity of nitroindoline derivatives can be explored through various chemical reactions. For instance, the synthesis of 4-substituted 5-nitroisoquinolin-1-ones from intramolecular Pd-catalyzed reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides has been reported . This method demonstrates the potential for creating complex indoline structures through catalytic cyclization reactions. Additionally, the methylation of 4-nitroquinoline has been studied, leading to different methylation products and their subsequent reactions in aqueous solutions . These studies provide insights into the types of chemical transformations that 4-Methyl-5-nitroindoline may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroindoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating methyl groups can affect the compound's acidity, basicity, solubility, and stability. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involved steps such as cyclization, nitration, and chlorination, and the product's structure was confirmed by 1H NMR and MS . The method's suitability for large-scale synthesis and the high yield of the product suggest that similar conditions could be applied to the synthesis of 4-Methyl-5-nitroindoline, with an expectation of favorable physical and chemical properties for further applications.
科学的研究の応用
Antimicrobial and Anti-inflammatory Properties
- Antimicrobial and Anti-inflammatory Activities : Compounds derived from 5-nitroindoline, including 4-[(1-(p-methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino)] benzohydrazide and 3-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylimino)-1-(p-methylbenzyl)-5-nitroindolin-2-one, demonstrated significant antimicrobial and antifungal activities. These derivatives also exhibited high anti-inflammatory and antinociceptive activities, indicating potential for therapeutic applications in these areas (Bassyouni et al., 2012).
Photolysis Efficiency
- Improved Photolysis Efficiency : Studies have shown that the efficiency of photolysis of 1-acyl-7-nitroindolines, related to 4-Methyl-5-nitroindoline, is enhanced by electron-donating substituents at the 4-position. This enhancement has practical implications in the release of neuroactive amino acids and other biological applications (Papageorgiou & Corrie, 2000).
Water Structure Analysis
- Probing Liquid Water Structure : The molecule 1-methyl-5-nitroindoline has been utilized to detect structural changes in liquid water by temperature variation. This indicates its potential use in studying the properties of water and other solvents (Catalán & del Valle, 2018).
Solvent Basicity Scale
- Development of Solvent Basicity Scale : Research using 5-nitroindoline and its homomorph 1-methyl-5-nitroindoline has led to the creation of a solvent basicity scale. This scale is useful in spectroscopy and various chemical areas, demonstrating the compound's significance in understanding solvent interactions (Catalán et al., 1996).
Biophysical Probes
- Use in Biophysical Probing : Isoindoline nitroxides, closely related to 4-Methyl-5-nitroindoline, have been characterized for their properties in cells. They are useful as biophysical probes for studying molecular motion, oxygen concentration, pH, and other cellular parameters, indicating the broader utility of this class of compounds (Shen et al., 2002).
Safety And Hazards
特性
IUPAC Name |
4-methyl-5-nitro-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-3,10H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXMLIIFZFXIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCN2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601498 |
Source


|
| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-nitroindoline | |
CAS RN |
165250-68-0 |
Source


|
| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

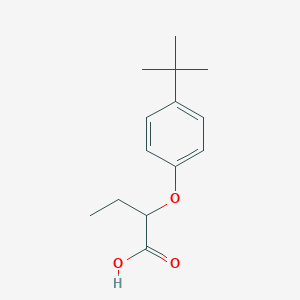

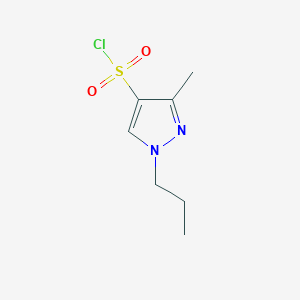
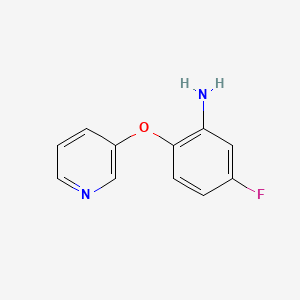


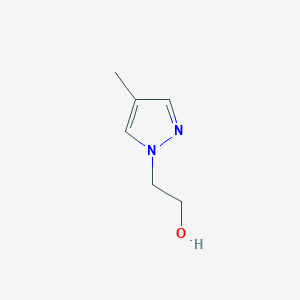

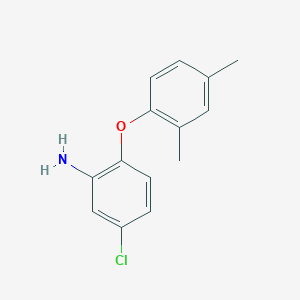


![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)

